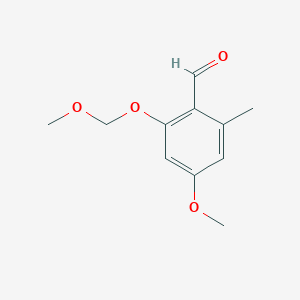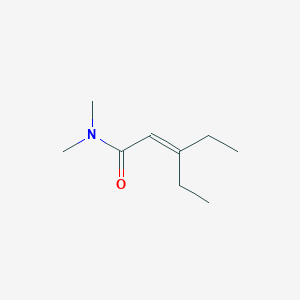
5-Azido-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Azido-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azido-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine hydrate with an appropriate β-diketone or β-ketoester under reflux conditions.
Introduction of the Phenyl and Pyridinyl Groups: The phenyl and pyridinyl groups are introduced through a series of substitution reactions. This often involves the use of phenylhydrazine and pyridine derivatives.
Azidation: The azido group is introduced by treating the intermediate compound with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF).
Formylation: The final step involves the formylation of the pyrazole ring to introduce the aldehyde group. This can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-Azido-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The phenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Various electrophiles or nucleophiles depending on the desired substitution
Major Products Formed
Oxidation: 5-Azido-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid
Reduction: 5-Amino-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
5-Azido-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: This compound is used as a building block for the synthesis of various pharmacologically active molecules. Its derivatives have shown potential as anti-inflammatory, antimicrobial, and anticancer agents.
Biological Studies: The azido group allows for bioorthogonal labeling, making this compound useful in studying biological processes and interactions.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Chemical Biology: It is used in the development of chemical probes for studying enzyme activities and protein interactions.
Mécanisme D'action
The mechanism of action of 5-Azido-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors involved in disease pathways. The azido group can participate in click chemistry reactions, allowing for the selective labeling and tracking of biomolecules in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde: Lacks the azido group, which limits its applications in bioorthogonal chemistry.
5-Amino-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde: The amino group provides different reactivity and biological properties compared to the azido group.
5-Azido-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid: The carboxylic acid group introduces different chemical and biological properties compared to the aldehyde group.
Uniqueness
5-Azido-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the azido and aldehyde groups, which provide versatile reactivity and a wide range of applications in various fields of scientific research.
Propriétés
Numéro CAS |
848355-74-8 |
|---|---|
Formule moléculaire |
C15H10N6O |
Poids moléculaire |
290.28 g/mol |
Nom IUPAC |
5-azido-1-phenyl-3-pyridin-4-ylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C15H10N6O/c16-20-18-15-13(10-22)14(11-6-8-17-9-7-11)19-21(15)12-4-2-1-3-5-12/h1-10H |
Clé InChI |
ASTCMMDNVRWRPV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=C(C(=N2)C3=CC=NC=C3)C=O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyloct-3-en-2-ol](/img/structure/B14185353.png)


![Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)amino]methyl]-](/img/structure/B14185367.png)


![6-Chloropyrido[3,4-c][1,5]naphthyridine](/img/structure/B14185383.png)
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-methoxy-2-methyl-, 1-oxide](/img/structure/B14185394.png)
![1-[(Naphthalen-2-yl)sulfanyl]-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14185396.png)
![2-{(2S)-2-[(Prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol](/img/structure/B14185404.png)
![[6-(Trifluoromethyl)naphthalen-2-yl]methanethiol](/img/structure/B14185406.png)

![(2S,3S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-ol](/img/structure/B14185423.png)
![4-(2-Hydroxy-3-{4-[(5-phenylpentyl)sulfanyl]phenoxy}propoxy)benzoic acid](/img/structure/B14185426.png)
